Cas no 1396760-97-6 (1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide)

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide structure
1396760-97-6 structure
商品名:1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide
CAS番号:1396760-97-6
MF:C20H25N7O2
メガワット:395.458203077316
CID:6263669
PubChem ID:71794405

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide
    • VU0541432-1
    • 1396760-97-6
    • F6252-1198
    • 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
    • AKOS024544867
    • N-(3-(1H-pyrazol-1-yl)propyl)-1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carboxamide
    • 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-pyrazol-1-ylpropyl)piperidine-3-carboxamide
    • インチ: 1S/C20H25N7O2/c1-15-24-20(29-25-15)16-6-7-18(22-13-16)26-10-2-5-17(14-26)19(28)21-8-3-11-27-12-4-9-23-27/h4,6-7,9,12-13,17H,2-3,5,8,10-11,14H2,1H3,(H,21,28)
    • InChIKey: FBVGCWYNWWKJJG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CN(C2C=CC(C3=NC(C)=NO3)=CN=2)CCC1)NCCCN1C=CC=N1

計算された属性

  • せいみつぶんしりょう: 395.20697307g/mol
  • どういたいしつりょう: 395.20697307g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 537
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6252-1198-20μmol
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6 90%+
20μl
$79.0 2023-05-20
Life Chemicals
F6252-1198-4mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
4mg
$66.0 2023-09-09
Life Chemicals
F6252-1198-2μmol
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
2μmol
$57.0 2023-09-09
Life Chemicals
F6252-1198-5mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
5mg
$69.0 2023-09-09
Life Chemicals
F6252-1198-10mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
10mg
$79.0 2023-09-09
Life Chemicals
F6252-1198-15mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
15mg
$89.0 2023-09-09
Life Chemicals
F6252-1198-20mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6252-1198-10μmol
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
10μmol
$69.0 2023-09-09
Life Chemicals
F6252-1198-2mg
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
2mg
$59.0 2023-09-09
Life Chemicals
F6252-1198-5μmol
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide
1396760-97-6
5μmol
$63.0 2023-09-09

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide 関連文献

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamideに関する追加情報

Introduction to 1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide (CAS No. 1396760-97-6)

1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1396760-97-6, represents a complex molecular structure that integrates multiple pharmacophoric units, making it a promising candidate for various therapeutic applications.

The core structure of this compound features a piperidine ring, which is a common motif in many bioactive molecules due to its ability to facilitate favorable interactions with biological targets. Specifically, the piperidine ring in 1-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl-N-3-(1H-pyrazol-1-yl)propylpiperidine-3-carboxamide is linked to a propyl chain that further extends the molecular framework. This extension allows for additional functionalization and interaction possibilities with biological systems.

One of the key highlights of this compound is its incorporation of a 3-methyl-substituted 1,2,4-triazole ring. The 1,2,4-triazole moiety is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the methyl group enhances the stability and bioavailability of the triazole ring, making it more effective in biological systems.

The pyridine and pyrazole rings are additional pharmacophoric units that contribute to the compound's potential therapeutic effects. Pyridine derivatives are widely recognized for their role in central nervous system (CNS) drugs and cardiovascular medications. On the other hand, pyrazole derivatives have been extensively studied for their anti-inflammatory and antifungal properties. The combination of these rings in 1-5-(3-methyl-1,2,4-triazol-5-yl)pyridin-2-yll-N -3-(1H-pyrazol -1 -y l)prop ylpiperidine -3-carboxamide creates a multifaceted molecular entity with diverse biological activities.

Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Heterocycles are known for their ability to mimic natural products and exhibit high binding affinity to biological targets. The structural complexity of 1 -5-(3-methyl -1 ,2 ,4 -oxadiaz ol -5 -y l )pyridin -2 -y l-N -3 -( 1 H-p yraz ol -1 -y l )prop ylpiperidine -3-carboxamide makes it an attractive candidate for further investigation in this context.

In terms of synthetic chemistry, the preparation of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the functionalization of the piperidine ring followed by the introduction of the propyl chain and subsequent modifications to incorporate the triazole and pyrazole moieties. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

The pharmacological profile of 1 -5-(3-methyl -1 ,2 ,4 -oxadiaz ol -5 -y l )pyridin -2 -y l-N -3 -( 1 H-p yraz ol -1 -y l )prop ylpiperidine -3-carboxamide has been extensively evaluated in preclinical studies. These studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in inflammatory pathways. The compound has shown promising results in models of acute and chronic inflammation, suggesting its therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Additionally, preliminary studies have explored the anticancer properties of this compound. The presence of multiple heterocyclic rings enhances its ability to interact with cancer-specific targets and disrupt key signaling pathways involved in tumor growth and progression. Further research is ongoing to identify specific mechanisms through which this compound exerts its antitumor effects.

The development of novel drug candidates often involves optimization strategies to enhance potency, selectivity, and pharmacokinetic properties. In the case of 1 -5-(3-methyl -1 ,2 ,4 -oxadiaz ol -5-y l )pyridin _2 _y l-N _3 _( 1 H-p yraz ol _l _y l )prop ylpiperidine _3 _carboxamide , researchers are exploring various derivatives to improve its pharmacological profile. Structural modifications aimed at enhancing binding affinity or reducing off-target effects are being investigated through computational modeling and experimental validation.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding the interactions between this compound and its biological targets at an atomic level. These insights have guided synthetic modifications and helped predict potential side effects before extensive experimental testing.

The future prospects for 1 _5_(3_methyl_12_4_oxadiazol_5_yl)_pyridin_2_yl_N_3_(H_pyrazol_11_yl)_propypiperidine_33_carboxamide are promising given its unique structural features and demonstrated biological activities. Further clinical investigations are warranted to evaluate its safety and efficacy in human populations. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating preclinical findings into tangible therapeutic benefits.

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